

Application Notes & Protocols: Safe Handling of Crystalline 1,2,3-Trinitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Trinitrobenzene

Cat. No.: B1208184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **1,2,3-Trinitrobenzene** is a highly energetic and toxic compound. The information provided herein is for guidance purposes and should be supplemented by a thorough, institution-specific risk assessment before any handling. Data for the 1,2,3-isomer of trinitrobenzene is limited; therefore, where specific data is unavailable, information for the well-studied 1,3,5-trinitrobenzene isomer has been used as a conservative proxy. All isomers of trinitrobenzene should be treated with extreme caution.

Introduction and Hazard Assessment

1,2,3-Trinitrobenzene (CAS 603-13-4) is an aromatic nitro compound. Like its isomers, it is a high-energy material and must be handled as a potential explosive. Aromatic nitro compounds are known for their toxicity and can be absorbed through the skin.^[1] Crystalline **1,2,3-Trinitrobenzene** presents significant risks, including detonation from shock, friction, or heat, as well as severe health effects from exposure.

Primary Hazards:

- Explosive Hazard: Aromatic nitro compounds with multiple nitro groups are prone to explosive decomposition.^[2] Dry trinitrobenzene is a high explosive and can be sensitive to heat or shock.^[1] It may explode if heated under confinement.^[3]

- **Health Hazard:** Trinitrobenzenes are highly toxic. They are fatal if swallowed, inhaled, or in contact with skin.[3][4] Exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, characterized by headache, dizziness, and cyanosis (blue skin color).[1] Long-term or repeated exposure may cause damage to the liver, nervous system, and red blood cells (anemia).[1]
- **Fire Hazard:** Trinitrobenzene is a flammable solid.[4] Combustion produces poisonous gases, including toxic oxides of nitrogen.[1][2] Containers may explode in a fire.[1]

Quantitative Data Summary

The following tables summarize key quantitative data. Note the specific isomer for which the data is available.

Table 1: Physical and Chemical Properties

Property	Value	Isomer	Source(s)
CAS Number	603-13-4	1,2,3-Trinitrobenzene	[5]
Molecular Formula	C ₆ H ₃ N ₃ O ₆	1,2,3-Trinitrobenzene	[5]
Molar Mass	213.11 g/mol	1,2,3-Trinitrobenzene	[6]
Appearance	Pale yellow solid	1,3,5-Trinitrobenzene	[7]
Melting Point	128 °C	1,2,3-Trinitrobenzene	[6]
Boiling Point	315 °C	1,3,5-Trinitrobenzene	[8]
Density	1.76 g/cm ³ (at 20 °C)	1,3,5-Trinitrobenzene	[8]
Water Solubility	Very slightly soluble/Insoluble	Trinitrobenzene (general)	[2]

Table 2: Toxicity Data (Data for 1,3,5-Trinitrobenzene used as a proxy)

Parameter	Value	Species	Route	Source(s)
LD ₅₀	275 mg/kg	Rat	Oral	[8]
LD ₅₀	572 mg/kg	Mouse	Oral	[8]
Human Lethal Dose	5 - 50 mg/kg (probable)	Human	Oral	[9]

Table 3: Explosive Properties (Data for 1,3,5-Trinitrobenzene used as a proxy)

Property	Value / Characteristic	Source(s)
Explosive Nature	High explosive when dry	[2][10]
Sensitivity	Sensitive to shock and heat	[1]
Power	More powerful and brisant than TNT	[8]
Reactivity	May react vigorously or detonate with reducing agents, bases (e.g., NaOH), or strong oxidizing agents.	[2]

Safe Handling Protocols

Adherence to the following protocols is mandatory when working with crystalline **1,2,3-trinitrobenzene**.

Engineering Controls

- Fume Hood: All manipulations of **1,2,3-trinitrobenzene**, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[11]
- Blast Shield: Use a sturdy, anchored blast shield in front of any experimental setup where the material is being heated or subjected to conditions that could lead to decomposition.

- Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent areas.[4]
- Grounding: All metal equipment, including spatulas and containers, must be grounded and bonded to prevent static discharge, a potential ignition source.[1] Use of non-sparking tools is required.[1]
- Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling **1,2,3-trinitrobenzene**.

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer data for compatibility. Double-gloving is recommended.
- Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[4]
- Body Protection: A flame-retardant lab coat is required.[3] Consider a chemical-resistant apron for larger quantities. All protective clothing should be clean and put on before work.[1]
- Respiratory Protection: If there is any risk of dust generation that cannot be controlled by engineering means, a NIOSH-approved respirator with appropriate particulate filters must be worn.[11]

Storage Protocol

- Location: Store in a cool, dry, well-ventilated, and locked area, segregated from incompatible materials.[4] Keep away from heat, sparks, open flames, and direct sunlight.[1][4]
- Wetted Storage: Trinitrobenzene is often stored wetted with water (e.g., >30% water by weight) to reduce its explosive sensitivity.[1][10] Do not allow the material to dry out unless explicitly required by a risk-assessed protocol.
- Incompatibilities: Store separately from combustible materials, strong oxidizing agents, reducing agents, and bases.[2][4]

- Containers: Use tightly sealed, properly labeled containers. Opened containers must be carefully resealed.[4]

Experimental Protocols

Protocol for Weighing and Transferring Crystalline 1,2,3-Trinitrobenzene

- Preparation: Don all required PPE. Ensure the fume hood sash is at the lowest practical height. Place a blast shield between the operator and the material.
- Grounding: Ensure the analytical balance, any metal spatulas, and receiving containers are properly grounded.
- Aliquotting: Use only non-sparking spatulas (e.g., plastic or bronze) to transfer the material. Avoid scraping or applying friction to the solid.
- Weighing: If possible, weigh the material directly into the reaction vessel on a tared balance inside the fume hood. This minimizes transfer steps.
- Cleanup: After transfer, gently wipe the spatula and work surface with a solvent-wetted cloth (e.g., isopropanol) to collect any residual dust. Treat the cloth as hazardous waste.
- Handwashing: Wash hands thoroughly after the procedure, even after removing gloves.[4]

Protocol for Dissolution

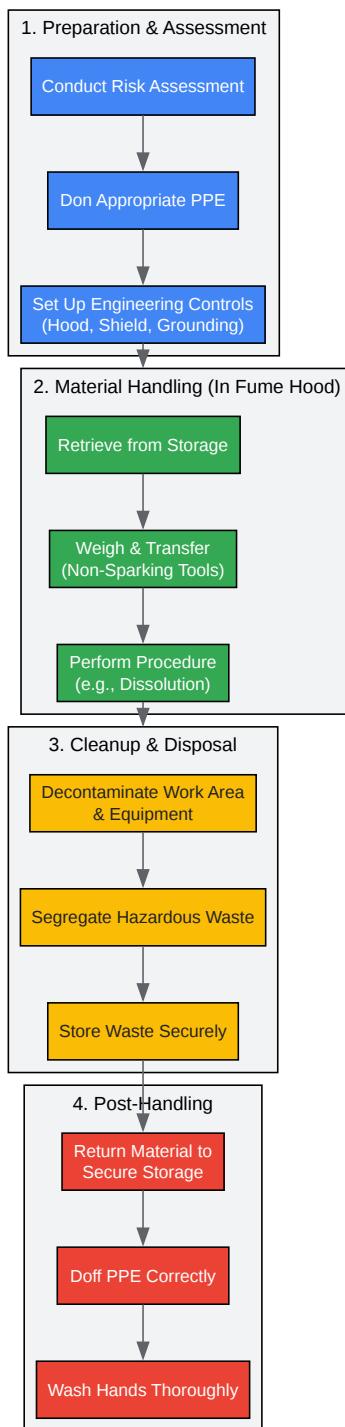
- Solvent Addition: Place the vessel containing the weighed **1,2,3-trinitrobenzene** in the fume hood behind a blast shield.
- Controlled Addition: Slowly add the desired solvent to the solid with gentle agitation (e.g., magnetic stirring at a low RPM). Avoid rapid addition, which can create static or localized heating.
- Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature and prevent thermal runaway.

Emergency Procedures

Spill Response

- Evacuation: Evacuate all non-essential personnel from the immediate area.[\[1\]](#)
- Ignition Sources: Remove all sources of ignition.[\[1\]](#)
- Containment (if safe): Do NOT attempt to sweep up dry spilled material. If the material is dry, carefully moisten it with water from a safe distance to reduce dust and sensitivity.
- Cleanup: Collect the wetted material with non-sparking tools and place it in a labeled container for hazardous waste disposal.
- Decontamination: Ventilate and wash the spill area thoroughly after cleanup is complete.[\[1\]](#)
- Reporting: Report the spill to the appropriate environmental health and safety office.

Fire Response


- EVACUATE IMMEDIATELY. Do not attempt to fight a fire involving **1,2,3-trinitrobenzene**.[\[1\]](#)
There is a high risk of explosion.[\[1\]](#)
- Alert: Activate the fire alarm and notify emergency responders.
- Isolation: Isolate the area and prevent entry.

Waste Disposal

- All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
- Do not dispose of trinitrobenzene down the drain.[\[2\]](#)
- Collect waste in designated, labeled, and sealed containers.
- Follow all institutional, local, and national regulations for the disposal of explosive and toxic hazardous waste.

Visual Workflow

The following diagram illustrates the logical workflow for the safe handling of crystalline **1,2,3-Trinitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the safe handling of crystalline **1,2,3-Trinitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nj.gov [nj.gov]
- 2. TRINITROBENZENE, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4.cdn.chemservice.com [cdn.chemservice.com]
- 5. 1,2,3-Trinitrobenzene | C6H3N3O6 | CID 521922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3-trinitrobenzene [stenutz.eu]
- 7. 1,3,5-Trinitrobenzene - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 1,3,5-Trinitrobenzene | C6H3N3O6 | CID 7434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Safe Handling of Crystalline 1,2,3-Trinitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208184#safe-handling-procedures-for-crystalline-1-2-3-trinitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com